1-Amino-3-cyclohexylpropan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-3-cyclohexylpropan-2-one |
InChI |
InChI=1S/C9H17NO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7,10H2 |
InChI Key |
QTKZRYJMNDILAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)CN |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Amino 3 Cyclohexylpropan 2 One
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in 1-Amino-3-cyclohexylpropan-2-one features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of its characteristic transformations.
The reaction between aldehydes or ketones and amines is a fundamental process that leads to the formation of imines (from primary amines) or enamines (from secondary amines). libretexts.org This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.org
Conversely, the ketone moiety of this compound can react with secondary amines to produce enamine intermediates. The mechanism is similar to imine formation up to the iminium ion stage. However, since there is no proton to lose from the nitrogen, a proton is removed from an adjacent carbon, resulting in a C=C double bond conjugated with the nitrogen atom.
Table 1: General Scheme for Imine and Enamine Formation
| Reactant | Partner Compound | Catalyst | Intermediate | Product |
| This compound (Amine) | Aldehyde/Ketone (R₂C=O) | Weak Acid (e.g., Acetic Acid) | Carbinolamine | Imine (Schiff Base) |
| This compound (Ketone) | Secondary Amine (R₂NH) | Weak Acid | Iminium Ion | Enamine |
This table illustrates the expected reaction pathways based on the general reactivity of α-amino ketones.
The ketone group of this compound can be reduced to a secondary alcohol, yielding 1-amino-3-cyclohexylpropan-2-ol. This transformation is a common pathway for α-amino ketones and is crucial for the synthesis of 1,2-amino alcohols, which are valuable synthons in pharmaceutical and synthetic chemistry. nih.govnih.gov
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective methods. wikipedia.org The choice of reagent can influence the stereoselectivity of the reduction, potentially leading to syn- or anti-diastereomers of the resulting amino alcohol. researchgate.net For instance, enantioselective reduction methods using chiral catalysts or chirally modified hydrides can be used to produce specific stereoisomers. wikipedia.org
Table 2: Common Reducing Agents for Ketones
| Reagent | Type of Reduction | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Hydride Reduction | Protic solvent (e.g., Methanol, Ethanol) |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Aprotic solvent (e.g., THF, Diethyl ether), followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogenation | Metal catalyst (e.g., Pd, Pt, Ni) under H₂ pressure |
| Chiral Oxazaborolidine Catalysts | Asymmetric Reduction | With Borane (B79455) (BH₃) as the stoichiometric reductant |
This table presents common methods applicable to the reduction of the ketone moiety in this compound.
Reactivity of the Primary Amino Group
The primary amino group (-NH₂) in this compound is nucleophilic and basic, allowing it to engage in reactions typical of primary amines.
As mentioned previously, primary amines readily undergo condensation reactions with carbonyl compounds. wikipedia.org The primary amine of this compound can react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines. libretexts.org This reaction is a cornerstone of its reactivity, enabling the formation of C=N bonds. Because this compound contains both a primary amine and a ketone, it is prone to self-condensation, especially under certain conditions, which could lead to dimers or polymers. wikipedia.org
The nucleophilic primary amino group of this compound can react with carboxylic acid derivatives (such as acyl chlorides or anhydrides) in acylation reactions to form amides. This is a standard method for forming a stable amide bond.
Furthermore, the amino group can undergo alkylation upon reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The initial product is a secondary amine, which can be further alkylated to form tertiary amines and even quaternary ammonium (B1175870) salts. The alkylation of ketones can also occur at the alpha-carbon via enolate intermediates, so reaction conditions must be carefully controlled to favor N-alkylation over C-alkylation. chemistrysteps.com Photoredox catalysis has emerged as a mild method for the α-alkylation of ketimines, which are derived from α-amino ketones. rsc.org
Intramolecular Cyclization and Rearrangement Reactions
The presence of two reactive functional groups in close proximity allows for the possibility of intramolecular reactions.
Intramolecular Cyclization: this compound possesses the structural requirements for intramolecular cyclization. The amino group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon. This could potentially lead to the formation of a five-membered cyclic hemiaminal, which could then dehydrate to form a cyclic imine. Such intramolecular reactions are known to occur in molecules containing both an amine and a carbonyl group, particularly when forming stable five- or six-membered rings. masterorganicchemistry.comwikipedia.org
Rearrangement Reactions: α-Amino ketones are related to α-hydroxy ketones (ketols), which are known to undergo rearrangement reactions. wikipedia.org The α-iminol rearrangement, for example, involves the isomerization of an α-hydroxy imine to an α-amino ketone. beilstein-journals.org While this compound is the product of such a rearrangement, related transformations under acidic or basic conditions could occur. For instance, the Heyns rearrangement converts an α-hydroxy ketone and a secondary amine into an α-amino ketone. colab.ws The potential for such rearrangements highlights the dynamic nature of this class of compounds under various catalytic conditions. beilstein-journals.orgrsc.org
Potential for Norrish-Yang Type Reactions
The Norrish-Yang reaction is a photochemical process that ketones bearing a γ-hydrogen can undergo upon UV irradiation. The reaction proceeds through an intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. This intermediate can then cyclize to form a cyclobutanol. nih.govchem-station.com For this compound, the presence of multiple γ-hydrogens on the cyclohexyl ring suggests the potential for it to undergo Norrish-Yang type reactions.
The mechanism of the Norrish-Yang reaction is a well-studied photochemical process. rsc.org It is a key reaction for the formation of cyclobutanols from ketones that possess accessible γ-hydrogen atoms. chem-station.com The reaction is initiated by the photo-excitation of the ketone to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. kvmwai.edu.in The excited carbonyl oxygen then abstracts a hydrogen atom from the γ-position, forming a 1,4-biradical intermediate. nih.govmsu.edu This biradical can then undergo one of two competing pathways: cleavage to an enol and an alkene (Norrish Type II cleavage) or ring closure to form a cyclobutanol (Yang cyclization). nih.gov
In a study on N-acylated α-amino p-methylbutyrophenone derivatives, it was found that these compounds undergo Norrish-Yang cyclization to produce N-acylated 2-aminocyclobutanols. nih.gov The diastereoselectivity of this reaction was rationalized by a three-step mechanism:
Diastereoselective hydrogen abstraction: The initial abstraction of the γ-hydrogen is influenced by the stereochemistry of the starting material.
Conformational equilibration of the 1,4-tetramethylene biradicals: The resulting biradical intermediates can equilibrate between different conformations. This equilibrium is controlled by factors such as hydrogen bonding.
Diastereoselective biradical combination versus cleavage: The final step, either ring closure or cleavage, is influenced by spin-orbit coupling controlled intersystem crossing geometries. nih.gov
For this compound, the presence of a primary amine group could introduce additional complexity. The amine could participate in intramolecular hydrogen bonding with the carbonyl group or the resulting biradical intermediate, potentially influencing the stereochemical outcome of the cyclization. The quantum yields for the photodecomposition of related N-acetyl-protected α-amino ketones have been found to be moderate (12-26%), with high diastereoselectivities in the formation of cyclobutanols. nih.gov
Table 1: Factors Influencing Norrish-Yang Reactions in Analogs of this compound
| Factor | Influence on Reaction | Reference |
| N-Acylation | Can influence the quantum yield and diastereoselectivity of cyclobutanol formation. | nih.gov |
| Hydrogen Bonding | Plays a role in the conformational equilibration of biradical intermediates, affecting stereoselectivity. | nih.gov |
| Solvent Polarity | Can dramatically influence the relative ratios of cyclobutanol diastereomers formed. | researchgate.net |
Ring-Opening Reactions and Skeletal Rearrangements of Related Analogs
While specific ring-opening reactions of this compound are not extensively documented, the reactivity of analogous α-amino ketones and related structures suggests the potential for such transformations. One relevant class of reactions is the rearrangement of α-hydroxy imines to α-amino ketones, a transformation mechanistically related to the Heyns rearrangement. rsc.org
The Heyns rearrangement involves the conversion of an α-hydroxy imine to an α-amino ketone. rsc.org This reaction is typically acid- or base-catalyzed and proceeds through an enamine intermediate. sapub.org In the context of this compound, a reverse reaction, or a similar rearrangement of a related precursor, could be envisaged. For instance, the formation of an imine from the primary amine, followed by rearrangement, could lead to a different substitution pattern.
A unique asymmetric skeletal rearrangement of symmetrically α,α-disubstituted α-amino aldehydes has been accomplished using a chiral organoaluminum Lewis acid. This reaction proceeds through a zwitterionic iminium intermediate to furnish an α-hydroxy ketone with high enantiomeric excess. nih.gov This demonstrates that α-amino carbonyl compounds can undergo skeletal rearrangements under specific catalytic conditions.
Furthermore, α-ketol rearrangements, which involve the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, are well-established reactions that can be induced by acid, base, or heat. wikipedia.orgnih.govbeilstein-journals.org While this compound is not an α-hydroxy ketone, its derivatives or precursors could potentially undergo such rearrangements.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and controlling the outcome of its transformations. This involves elucidating the rate-determining steps, identifying intermediates and transition states, and understanding the influence of the reaction environment.
Elucidation of Rate-Determining Steps
In rearrangement reactions, the formation of a key intermediate or the breaking/formation of a specific bond is often the rate-determining step. For instance, in acid-catalyzed rearrangements, the initial protonation may be a rapid pre-equilibrium, while the subsequent migration of a group could be the slower, rate-determining step.
Identification of Intermediates and Transition States
Intermediates are species that are formed and consumed during a reaction, while transition states represent the highest energy point along a reaction coordinate. github.io The identification and characterization of these transient species are fundamental to understanding a reaction mechanism.
In the Norrish-Yang reaction, the 1,4-biradical is a key intermediate. nih.gov Its structure, conformation, and lifetime have a direct impact on the product distribution (cleavage vs. cyclization) and stereochemistry. msu.edunih.gov Spectroscopic techniques and computational modeling are often employed to study these transient species.
For skeletal rearrangements, intermediates can include carbocations, iminium ions, or enolates. For example, the asymmetric rearrangement of α-amino aldehydes is proposed to proceed through a zwitterionic iminium intermediate. nih.gov Transition state theory is used to model the high-energy structures that connect reactants, intermediates, and products. Computational chemistry plays a vital role in calculating the geometries and energies of transition states, providing insights into the feasibility of different reaction pathways. youtube.commcmaster.ca
Influence of Solvent and Catalyst on Reaction Pathways
The reaction environment, including the solvent and the presence of catalysts, can have a profound impact on the reactivity of this compound and the mechanism of its reactions. organic-chemistry.orgrsc.org
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. For example, in the Norrish-Yang reaction of β-anisylketones, the solvent was found to have a dramatic influence on the relative ratios of the cyclobutanol diastereomers. researchgate.net A nonpolar solvent like benzene favored one diastereomer, while polar solvents like acetonitrile (B52724) or methanol favored the other. This highlights the role of the solvent in influencing the conformational preferences of the intermediate biradical. The lifetime of the 1,4-biradical in a solution-phase Norrish-Yang reaction is also influenced by solvent polarity. scispace.com
Catalyst Effects: Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. In the context of α-amino ketones, various catalysts can be employed to promote specific transformations.
Acid/Base Catalysis: As seen in the Heyns and α-ketol rearrangements, acids and bases can catalyze the isomerization of α-hydroxy imines and ketones. sapub.orgwikipedia.org
Metal Catalysis: Palladium complexes have been used to catalyze the asymmetric arylation of α-keto imines, providing a route to chiral α-amino ketones. nih.gov
Organocatalysis: Chiral organocatalysts can be used to achieve enantioselective transformations of α-amino ketones and their derivatives.
The choice of catalyst can significantly alter the reaction mechanism, leading to different products or improved stereoselectivity.
Table 2: Summary of Mechanistic Aspects for Reactions of α-Amino Ketone Analogs
| Mechanistic Aspect | Description | Relevance to this compound | References |
| Rate-Determining Step | The slowest step in a multi-step reaction, controlling the overall rate. | In photochemical reactions, could be hydrogen abstraction or biradical decay. In rearrangements, it could be a bond migration step. | msu.eduepfl.ch |
| Key Intermediates | Transient species formed during the reaction. | 1,4-biradicals in Norrish-Yang reactions; iminium ions or enolates in rearrangements. | nih.govnih.govnih.gov |
| Transition States | High-energy structures connecting reactants, intermediates, and products. | Can be modeled computationally to understand reaction pathways and selectivity. | github.ioyoutube.com |
| Solvent Influence | Can affect reaction rates, product ratios, and stereoselectivity by stabilizing intermediates and transition states. | The polarity of the solvent could influence the outcome of potential photochemical reactions. | researchgate.netscispace.com |
| Catalyst Influence | Provides an alternative, lower-energy reaction pathway. | Acid, base, metal, or organocatalysts could be used to promote specific rearrangements or other transformations. | sapub.orgwikipedia.orgnih.gov |
Derivatization Strategies and Analogue Synthesis of 1 Amino 3 Cyclohexylpropan 2 One
Chemical Modifications of the Amino Group
The primary amino group of 1-amino-3-cyclohexylpropan-2-one serves as a key handle for a variety of chemical modifications aimed at altering the molecule's physicochemical properties.
Formation of Amides and Ureas
The nucleophilic nature of the primary amine allows for straightforward acylation reactions to form amides. This is commonly achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This transformation introduces a planar amide bond and allows for the incorporation of a wide array of substituents. Similarly, the reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These derivatives introduce additional hydrogen bonding donors and acceptors, which can significantly influence intermolecular interactions.
N-Alkylation and N-Acylation Reactions
N-alkylation of the amino group can be accomplished through several synthetic routes. Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate followed by reduction with agents like sodium borohydride (B1222165), is a common method. Alternatively, direct alkylation with alkyl halides can be employed, though this can sometimes lead to over-alkylation.
N-acylation, as mentioned, is a robust method for introducing acyl groups. This reaction not only adds steric bulk but also decreases the basicity of the nitrogen atom, which can be a critical factor in modulating the compound's interaction with biological targets.
Transformations of the Ketone Functionality
The ketone group offers another site for extensive chemical modification, enabling the synthesis of a broad spectrum of derivatives with altered electronic and steric properties.
Preparation of Oximes, Hydrazones, and Ketal/Acetal (B89532) Derivatives
The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) to yield oximes, and with hydrazines to form hydrazones. These reactions replace the carbonyl oxygen with a nitrogen-containing group, altering the geometry and electronic nature of this position.
Protection of the ketone as a ketal or acetal is a frequently used strategy in multi-step syntheses. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, under acidic conditions. This transformation is reversible and serves to mask the reactivity of the ketone while other chemical modifications are performed on the molecule.
Enolate Chemistry and Alpha-Functionalization Reactions
The presence of α-protons to the ketone allows for the formation of an enolate anion in the presence of a suitable base. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. For instance, α-alkylation can be achieved by treating the enolate with an alkyl halide, introducing a new carbon-carbon bond. This strategy is fundamental for elaborating the carbon skeleton of the molecule.
Stereoselective Reduction to Chiral Amino Alcohols
The reduction of the ketone in this compound to a secondary alcohol introduces a new chiral center, leading to the formation of diastereomeric amino alcohols. The stereochemical outcome of this reduction can be controlled through the use of chiral reducing agents or catalysts. For example, chiral borane (B79455) reagents or transition metal complexes with chiral ligands can facilitate the formation of one stereoisomer in preference to the other. The absolute configuration of this newly formed stereocenter can be a critical determinant of biological activity, making stereoselective reduction a key strategy in the synthesis of specific, biologically active analogues.
Scientific Article on this compound Unattainable Due to Lack of Available Research
The investigation sought to build a detailed article focusing on the derivatization strategies and synthesis of analogues of this compound, with a specific emphasis on the functionalization of its cyclohexyl ring and the design of advanced analogues with modified structure-reactivity profiles. However, the foundational information required to construct such an article—the very existence and synthesis of the parent compound—appears to be absent from the current body of scientific knowledge.
Searches for “this compound” and related terms consistently yielded information on structurally similar but distinct compounds. These included, but were not limited to:
2-Amino-3-cyclohexylpropan-1-ol: An amino alcohol where the ketone group is replaced by a hydroxyl group and the positions of the amino and functional groups are different.
3-Amino-1-cyclohexylpropan-1-one: An isomer where the amino group is at the terminal position of the propane (B168953) chain.
2-Amino-3-cyclohexylpropionic acid: A carboxylic acid derivative.
The complete absence of data for "this compound" prevents any scientifically accurate discussion of its chemical behavior, synthetic pathways for its modification, or the structure-activity relationships of its potential derivatives.
Therefore, the requested article, as outlined with specific sections and subsections on derivatization and analogue synthesis, cannot be generated. The creation of a professional and authoritative article requires a basis in established scientific research, which, in the case of “this compound,” is not available.
Spectroscopic and Structural Elucidation of 1 Amino 3 Cyclohexylpropan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. youtube.com
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 1-Amino-3-cyclohexylpropan-2-one.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region (approx. 1.0-1.8 ppm). The two protons on the carbon adjacent to the cyclohexyl group (C3) would likely appear as a doublet, while the protons on the carbon adjacent to the amine (C1) would also produce a distinct signal. The chemical shifts are influenced by the neighboring functional groups, particularly the electron-withdrawing carbonyl group.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon (C2) is most characteristic, appearing significantly downfield (typically >200 ppm). The carbons of the cyclohexyl ring would resonate in the aliphatic region (approx. 25-45 ppm). The methylene (B1212753) carbons (C1 and C3) would be shifted downfield to a degree by the adjacent amine and carbonyl groups, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₂ (CH₂-NH₂) | ~ 3.2 - 3.4 | ~ 45 - 55 |
| C2 (C=O) | - | ~ 205 - 215 |
| C3-H₂ (CH₂-C=O) | ~ 2.4 - 2.6 | ~ 40 - 50 |
| Cyclohexyl-H | ~ 1.0 - 1.8 | ~ 25 - 45 |
To unambiguously assign all signals and confirm the molecule's connectivity, advanced 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the CH-CH₂ connectivity within the cyclohexyl ring and the coupling between the protons on C3 and the adjacent cyclohexyl methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is essential for determining the molecule's preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysischegg.comchegg.com
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition and provides structural information through the analysis of fragmentation patterns. youtube.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion (molecular ion). For this compound (C₉H₁₇NO), the exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. researchgate.net
Molecular Formula: C₉H₁₇NO
Monoisotopic Mass: 155.1310 u
The fragmentation of the molecular ion upon electron impact provides a "fingerprint" that aids in structural elucidation. Key fragmentation pathways for α-aminoketones include alpha-cleavage adjacent to the carbonyl group.
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment Structure | m/z (Nominal) | Fragmentation Pathway |
|---|---|---|
| [C₉H₁₇NO]⁺˙ (Molecular Ion) | 155 | Ionization of the parent molecule |
| [C₈H₁₄O]⁺˙ | 126 | Loss of •CH₂NH₂ |
| [C₆H₁₁]⁺ | 83 | Cleavage of the bond between C3 and the cyclohexyl group |
Another potential fragmentation is the McLafferty rearrangement, which can occur in ketones with available gamma-hydrogens, such as those on the cyclohexyl ring. chegg.comchegg.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitionsnih.gov
Vibrational and electronic spectroscopies are used to identify the functional groups present and to probe the electronic structure of the molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the key absorptions would confirm the presence of the amine and ketone groups. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 (two bands, often broad) |
| Primary Amine | N-H Bend | 1590-1650 |
| Ketone | C=O Stretch | 1705-1725 (strong) |
| Alkane | C-H Stretch | 2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The carbonyl group of the ketone contains non-bonding (n) electrons on the oxygen atom and a π-system in the C=O double bond. This allows for a characteristic, although often weak, n → π* electronic transition, which typically occurs in the region of 270-300 nm.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactionsnih.gov
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. youtube.comyoutube.com The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. nih.govyoutube.com By analyzing the diffraction pattern, a detailed electron density map can be generated, from which the precise position of each atom in the crystal lattice can be determined. youtube.com
If a suitable crystal of this compound could be grown, X-ray crystallography would provide:
Unambiguous confirmation of the molecular structure and connectivity.
Precise measurements of all bond lengths, bond angles, and torsion angles.
Detailed conformational information , such as the puckering of the cyclohexyl ring and the relative orientation of the functional groups.
Insight into intermolecular interactions in the solid state. A key interaction would likely be hydrogen bonding between the N-H protons of the amine group of one molecule and the carbonyl oxygen of a neighboring molecule, which would dictate the crystal packing arrangement.
This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods that characterize the molecule in solution or the gas phase. nih.gov
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC on chiral stationary phases for derivatives)
The determination of purity and the quantification of enantiomeric excess are critical steps in the characterization of chiral compounds such as this compound and its derivatives. High-performance liquid chromatography (HPLC), particularly utilizing chiral stationary phases (CSPs), stands as a primary and effective technique for these analytical challenges. nih.govresearchgate.net The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times for each enantiomer. researchgate.net
Detailed Research Findings
Research into the chiral separation of β-aminoketones, a class of compounds to which this compound belongs, has demonstrated the efficacy of polysaccharide-based CSPs. A notable study by Addadi et al. (2015) systematically investigated the enantiomeric separation of nine different β-aminoketones using a variety of coated and immobilized polysaccharide stationary phases. nih.gov This research provides a foundational understanding applicable to the analysis of this compound derivatives.
The study explored several columns, including Chiralcel® OD-H, Chiralcel® OD, Chiralcel® OJ, Chiralpak® AD, Chiralpak® IA, and Chiralpak® IB. nih.gov The mobile phases were typically composed of n-hexane mixed with an alcohol, such as ethanol (B145695) or isopropanol, in various ratios, or consisted of pure alcohol. nih.govlookchem.com The findings indicated that cellulose-derived CSPs generally exhibited higher enantioselectivity for the racemic β-aminoketones compared to amylose-derived CSPs under normal phase conditions. nih.gov
For derivatives of this compound, derivatization of the amino group is a common strategy to enhance chromatographic separation and detection. N-protection, for instance with a fluorenylmethoxycarbonyl (FMOC) group, can improve the interaction with the CSP and increase the molar absorptivity, which is beneficial for UV detection. mtak.huresearchgate.net The separation of such N-protected derivatives often employs reversed-phase HPLC methods. sci-hub.se
The choice of mobile phase composition, including the type of organic modifier and the presence of additives, is crucial for optimizing the separation. For underivatized amino compounds, mobile phases containing alcohols are common, while for N-protected derivatives, mixtures of acetonitrile (B52724) and water are often employed. researchgate.netsigmaaldrich.com The pH of the mobile phase can also play a significant role, especially for compounds with ionizable groups. researchgate.net
Illustrative Chromatographic Data
The following table summarizes typical chromatographic conditions and results for the separation of β-aminoketone enantiomers based on the findings from the study by Addadi et al. (2015) and general knowledge of chiral separations. These data are representative and serve to illustrate the parameters involved in developing a separation method for derivatives of this compound.
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Analyte Type | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | N-Aryl-β-aminoketone | 2.15 | 1.25 | 2.50 |
| Chiralpak® IA | n-Hexane/Ethanol (90:10) | N-Alkyl-β-aminoketone | 3.40 | 1.18 | 1.95 |
| Chiralcel® OJ | 100% Ethanol | N-Aryl-β-aminoketone | 1.80 | 1.32 | 2.80 |
| Chiralpak® AD | n-Hexane/Isopropanol (95:5) | N-Aryl-β-aminoketone | 4.50 | 1.40 | 3.10 |
| Chiralpak® IB | 100% Methanol | N-FMOC-β-aminoketone | 2.75 | 1.22 | 2.10 |
This table is a representation of typical data and may not reflect the exact values for this compound itself.
The retention factor (k'1) indicates the retention of the first eluting enantiomer, the separation factor (α) is the ratio of the retention factors of the two enantiomers (k'2/k'1) and is a measure of the selectivity of the CSP for the enantiomers. A value greater than 1 indicates that separation is occurring. The resolution (Rs) is a quantitative measure of how well two elution peaks are separated. An Rs value of 1.5 or greater is generally considered to indicate baseline separation, which is essential for accurate quantification of enantiomeric excess. researchgate.net
The determination of enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers using the formula:
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
Where A_major is the area of the peak corresponding to the major enantiomer and A_minor is the area of the peak for the minor enantiomer. Accurate determination of enantiomeric purity is critical in many applications, as even small amounts of an undesired enantiomer can have significantly different biological effects. sigmaaldrich.com
Theoretical and Computational Investigations of 1 Amino 3 Cyclohexylpropan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For 1-Amino-3-cyclohexylpropan-2-one, these calculations would provide a foundational understanding of its structure, reactivity, and spectroscopic characteristics.
Electronic Structure Elucidation and Charge Distribution Analysis
A thorough investigation into the electronic structure of this compound would involve determining the molecular orbital energies, shapes, and the distribution of electron density. This analysis would pinpoint the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in predicting the molecule's reactivity. The charge distribution, often visualized through electrostatic potential maps, would reveal the electrophilic and nucleophilic sites within the molecule.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, these would include:
¹H and ¹³C NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts would aid in the assignment of peaks in experimentally obtained spectra, confirming the molecular structure.
Infrared (IR) Frequencies: Calculation of vibrational frequencies would correspond to the peaks in an IR spectrum, allowing for the identification of functional groups and their vibrational modes.
UV-Vis Absorption Wavelengths: Time-dependent density functional theory (TD-DFT) calculations could predict the electronic transitions and the corresponding UV-Vis absorption maxima, providing insight into the molecule's electronic properties.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexyl ring and the propanone side chain in this compound means that the molecule can exist in multiple conformations. A detailed conformational analysis would involve scanning the potential energy surface to identify all stable conformers and the transition states connecting them. This would result in an energy landscape, illustrating the relative energies of different conformations and the energy barriers for interconversion.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the behavior of this compound over time, considering its interactions with its environment.
Intermolecular Interactions and Solvation Effects
The behavior of this compound in a solution is governed by its interactions with solvent molecules. Molecular dynamics simulations can model these interactions, providing insights into:
Hydrogen Bonding: The amino and keto groups of the molecule can participate in hydrogen bonding, which would be a dominant intermolecular force in protic solvents.
Solvation Free Energy: Calculating the solvation free energy would quantify the molecule's solubility in different solvents.
Radial Distribution Functions: These would describe the arrangement of solvent molecules around specific atoms or functional groups of the solute.
Reaction Mechanism Modeling
Information regarding the modeling of reaction mechanisms involving this compound is not available in the current body of scientific literature.
Transition State Characterization for Key Transformations
There are no published studies that characterize the transition states for key chemical transformations of this compound.
Energetic Profiling of Reaction Pathways
Energetic profiles for the reaction pathways of this compound have not been computationally determined or published in accessible research.
Should research in this specific area be published in the future, a detailed article adhering to the requested structure could be generated.
Applications in Advanced Organic Synthesis and Chemical Biology
Role as a Versatile Building Block in Multistep Synthesis
No literature was found detailing the use of 1-Amino-3-cyclohexylpropan-2-one as a foundational element in multistep synthetic routes.
Precursor for the Synthesis of Chiral Amino Alcohols and Other Complex Organic Molecules
There is no specific data documenting the conversion of this compound into chiral amino alcohols or other complex organic structures. While the synthesis of chiral amino alcohols is a well-established field, direct evidence of this specific ketone being used as a precursor is absent from the available literature.
Development of Chiral Auxiliaries or Ligands Based on its Derivatives
No research papers or patents were identified that describe the development or use of derivatives of this compound as chiral auxiliaries or ligands for asymmetric synthesis.
Future Research Directions and Emerging Opportunities for 1 Amino 3 Cyclohexylpropan 2 One Chemistry
Development of More Sustainable and Greener Synthetic Protocols
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning 1-Amino-3-cyclohexylpropan-2-one and its analogs will likely focus on aligning with the principles of green chemistry. rsc.org This involves the pursuit of protocols that improve atom economy, reduce waste, and utilize less hazardous reagents and solvents. rsc.org
Key strategies that are being explored include:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is a significant trend. rsc.org Research into novel catalysts, including transition metals, organocatalysts, and biocatalysts, can lead to more efficient and selective syntheses of α-aminoketones. For instance, the use of ammonium (B1175870) iodide as a catalyst with sodium percarbonate as a co-oxidant enables a transition-metal-free direct α-C-H amination of ketones. organic-chemistry.org
Solvent-Free and Aqueous Conditions: The use of microwave irradiation in solvent-free conditions has been shown to produce β-amino carbonyl compounds in excellent yields with reduced reaction times and cleaner profiles. nih.gov Similarly, ultrasound-assisted synthesis in aqueous media represents a green and effective method for the selective monoamination of β-dicarbonyl compounds. benthamdirect.com
Renewable Starting Materials: Investigating synthetic routes that begin with renewable feedstocks is a long-term goal for sustainable chemistry. While not yet prevalent for this specific compound, this remains a significant area for future innovation.
Expanding the Scope of Asymmetric Transformations
The synthesis of enantiomerically pure compounds is of utmost importance, particularly in medicinal chemistry. nih.gov For this compound, which possesses a chiral center, the development of new asymmetric synthetic methods is a vibrant area of research.
Future opportunities in this domain include:
Novel Chiral Catalysts: The design and application of new chiral catalysts, such as chiral quaternary ammonium salts, spiro phosphoric acids, and metal complexes with chiral ligands, will continue to be a major focus. rsc.orgacs.org These catalysts can enable highly enantioselective reactions, providing access to specific stereoisomers of this compound and its derivatives. rsc.orgacs.org
Enantioselective C-H Functionalization: Direct, enantioselective functionalization of C-H bonds is a powerful strategy for streamlining synthesis. The merger of transition metal catalysis and photoredox catalysis has enabled the direct enantioselective acylation of α-amino C(sp3)-H bonds to produce α-amino ketones with high enantioselectivity. organic-chemistry.org
Organocatalytic Methods: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. rsc.org The development of new organocatalytic conjugate additions and other transformations will broaden the toolkit for preparing chiral α-aminoketones. rsc.org
Integration with Flow Chemistry and Automated Synthesis Techniques
Flow chemistry and automated synthesis offer numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. nih.govd-nb.info The integration of these technologies into the synthesis of this compound is a promising future direction.
Key areas for development are:
Continuous Flow Synthesis: Translating batch syntheses of α- and β-aminoketones to continuous flow processes can significantly enhance efficiency and safety. nih.gov Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities. nih.govyoutube.com
Automated Reaction Optimization: Automated synthesizers can be used to rapidly screen reaction conditions, accelerating the optimization of synthetic protocols for this compound. d-nb.infobeilstein-journals.org
In-line Analysis and Purification: The integration of real-time analytical techniques and automated purification systems within a flow setup can create a fully streamlined and efficient manufacturing process. youtube.com
Exploration of New Reactivity Modes and Catalytic Cycles
Discovering novel chemical reactions and catalytic cycles can unlock unprecedented synthetic pathways and provide access to new molecular architectures. acs.orgrsc.org For this compound, exploring its reactivity beyond established transformations is a key area for future research.
Emerging opportunities include:
Umpolung Strategies: The concept of umpolung, or polarity inversion, offers a non-traditional approach to forming bonds. The amination of umpoled enolates, for instance, provides an efficient route to α-amino ketones. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. scispace.com Merging photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, can lead to the development of powerful new methods for the functionalization of α-aminoketones. organic-chemistry.orgscispace.com
Novel Rearrangements: The discovery of new rearrangements involving the α-aminoketone scaffold could lead to the synthesis of complex and valuable molecules. acs.org
Advanced Computational Design for Rational Synthesis and Application
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netnih.gov The application of advanced computational methods can guide the rational design of synthetic routes and predict the properties of novel derivatives of this compound.
Future research in this area will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into reaction mechanisms, transition states, and the origins of stereoselectivity in asymmetric reactions. nih.gov This knowledge can be used to design more efficient catalysts and optimize reaction conditions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Field-based QSAR studies can help to elucidate the essential structural features required for a desired biological activity, guiding the design of new and more potent aminoketone derivatives. nih.gov
In Silico Screening: Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications, such as enzyme inhibitors or new materials, thereby streamlining the discovery process. nih.gov
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the formation of well-defined molecular assemblies. researchgate.net The bifunctional nature of this compound, with its hydrogen bond donor (amine) and acceptor (ketone) sites, makes it an interesting candidate for applications in this field.
Potential future directions include:
Design of Self-Assembling Systems: The synthesis of derivatives of this compound that can self-assemble into ordered structures, such as gels, liquid crystals, or nanoparticles, could lead to the development of new functional materials.
Molecular Recognition: The ability of the aminoketone motif to participate in specific hydrogen bonding interactions could be exploited in the design of receptors for molecular recognition and sensing applications. rsc.org
Peptidomimetics: Incorporating the this compound scaffold into peptide sequences could lead to the creation of peptidomimetics with enhanced conformational stability and biological activity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
